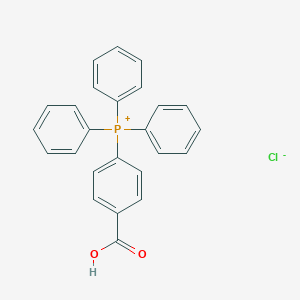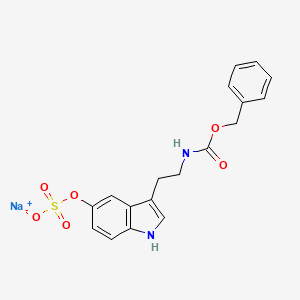
N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt is a protected serotonin derivative. It is primarily used in research settings and is not intended for diagnostic or therapeutic use . The compound has a molecular formula of C18H17N2NaO7S and a molecular weight of 428.39 .
Analyse Chemischer Reaktionen
N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not specified.
Reduction: Reduction reactions can be performed, typically involving the removal of the protective benzyloxycarbonyl group.
Substitution: The compound can undergo substitution reactions, particularly at the sulfate group.
Wissenschaftliche Forschungsanwendungen
N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt is used extensively in scientific research, particularly in the fields of chemistry and biology. Its primary applications include:
Neurotransmitter Studies: As a serotonin derivative, it is used to study the role of serotonin in various biological processes.
Pharmacological Research: The compound is used to investigate the pharmacological effects of serotonin and its derivatives.
Biochemical Assays: It serves as a reagent in various biochemical assays to study enzyme activities and receptor interactions.
Wirkmechanismus
The mechanism of action of N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt involves its interaction with serotonin receptors and enzymes. The compound acts as a protected form of serotonin, allowing researchers to study the effects of serotonin without interference from metabolic degradation . The molecular targets include serotonin receptors and enzymes involved in serotonin metabolism.
Vergleich Mit ähnlichen Verbindungen
N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt is unique due to its protective benzyloxycarbonyl group and sulfate group. Similar compounds include:
Serotonin: The parent compound, which lacks the protective groups.
N-Benzyloxycarbonyl Serotonin: A similar compound without the sulfate group.
Serotonin O-Sulfate: A compound with the sulfate group but lacking the benzyloxycarbonyl protection.
This compound’s uniqueness lies in its dual protection, which allows for more controlled studies of serotonin’s effects and interactions.
Eigenschaften
Molekularformel |
C18H17N2NaO6S |
|---|---|
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
sodium;[3-[2-(phenylmethoxycarbonylamino)ethyl]-1H-indol-5-yl] sulfate |
InChI |
InChI=1S/C18H18N2O6S.Na/c21-18(25-12-13-4-2-1-3-5-13)19-9-8-14-11-20-17-7-6-15(10-16(14)17)26-27(22,23)24;/h1-7,10-11,20H,8-9,12H2,(H,19,21)(H,22,23,24);/q;+1/p-1 |
InChI-Schlüssel |
JLCFZLUYZVGTGL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CNC3=C2C=C(C=C3)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


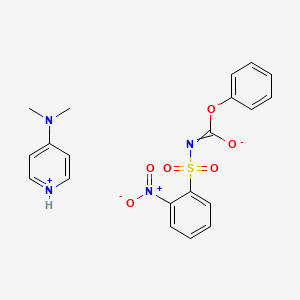
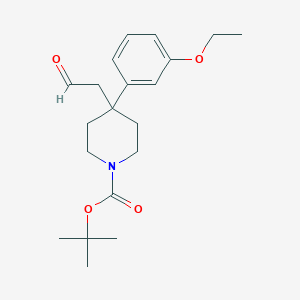
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
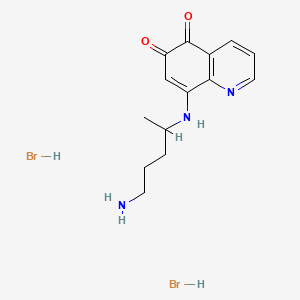

![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
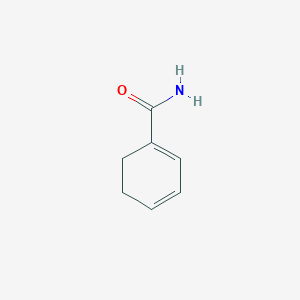
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
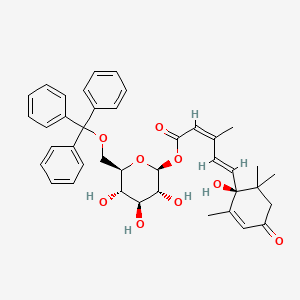
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
